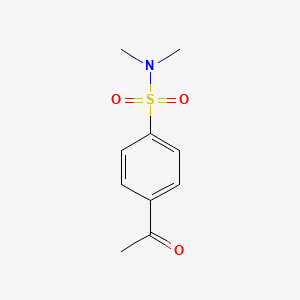

4-acetyl-N,N-dimethylbenzenesulfonamide

説明

Significance of the Sulfonamide Moiety in Chemical Research

The sulfonamide functional group, characterized by a sulfonyl group connected to a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.gov These structural motifs are integral to a wide array of pharmacologically active compounds. nih.govresearchgate.net The reason for their prevalence lies in their unique chemical properties; the sulfonamide group is a stable, electron-withdrawing moiety that is resistant to hydrolysis. nih.gov It can form strong hydrogen bonds and electrostatic interactions with biological targets like protein residues, which can enhance the physicochemical properties of drug molecules. mdpi.com

Historically, sulfonamides were revolutionary as the first class of synthetic antimicrobial agents, effective against a range of bacterial infections before the widespread use of penicillin. ajchem-b.comresearchgate.net Beyond this initial application, the versatility of the sulfonamide scaffold has led to its incorporation into drugs with diverse therapeutic uses, including antiviral, antidiabetic, anticancer, and anti-inflammatory agents. nih.govajchem-b.comresearchgate.netwisdomlib.org In synthetic chemistry, sulfonamides are valued as vital building blocks for creating a variety of pharmaceuticals. ajchem-b.comresearchgate.net The development of new, highly active, and less toxic sulfonamide-containing analogues remains an active area of research. nih.gov

Overview of 4-acetyl-N,N-dimethylbenzenesulfonamide as a Key Intermediate in Organic Synthesis

Within the large family of sulfonamides, this compound serves as a versatile intermediate in organic synthesis. Its molecular structure features a benzene (B151609) ring substituted with both an acetyl group and an N,N-dimethylbenzenesulfonamide group, providing multiple reactive sites for further chemical transformations.

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of 4-acetylbenzenesulfonyl chloride with dimethylamine. This process typically occurs in an inert organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative pathway is the Friedel–Crafts acetylation of 4-amino-N,N-dimethylbenzenesulfonamide.

The utility of this compound as an intermediate is demonstrated by its use in the synthesis of other complex molecules. For instance, it is a precursor to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, a transformation that highlights the reactivity of the acetyl group. molbase.com This role as a building block allows chemists to introduce the dimethylsulfamoylacetophenone framework into larger, more complex molecular designs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60000-87-5 |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol cymitquimica.com |

| Boiling Point | 364.2°C at 760 mmHg lookchem.com |

| Density | 1.218 g/cm³ lookchem.com |

| Flash Point | 174.1°C lookchem.com |

Scope and Objectives of Academic Research on this compound and its Analogues

Academic research involving this compound and its analogues is primarily driven by the quest for new molecules with specific chemical and biological properties. The core structure of this compound provides a scaffold that can be systematically modified to explore structure-activity relationships.

The objectives of such research often include:

Synthesis of Novel Derivatives: Researchers focus on creating new analogues by modifying the acetyl group, the aromatic ring, or the N,N-dimethyl substituents on the sulfonamide nitrogen. This exploration leads to the creation of libraries of related compounds.

Development of New Synthetic Methodologies: Studies may aim to develop more efficient, environmentally friendly, or cost-effective methods for synthesizing these types of sulfonamides. nsf.gov

Investigation of Structural and Chemical Properties: Detailed characterization of these compounds using techniques like X-ray crystallography and NMR spectroscopy provides insights into their three-dimensional structure, conformation, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 60000-87-5 | C₁₀H₁₃NO₃S |

| 4-acetylbenzenesulfonyl chloride | 10130-91-3 | C₈H₇ClO₃S |

| 4-amino-N,N-dimethylbenzenesulfonamide | 121-62-0 | C₈H₁₂N₂O₂S |

| 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | 51147-81-2 | C₁₀H₁₂BrNO₃S |

| N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | 153305-65-8 | C₁₅H₁₅NO₄S |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Not readily available | C₁₃H₁₃N₃O₃S |

Structure

3D Structure

特性

IUPAC Name |

4-acetyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTSRGOGIDQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366406 | |

| Record name | 4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60000-87-5 | |

| Record name | 4-Acetyl-N,N-dimethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Analysis of 4 Acetyl N,n Dimethylbenzenesulfonamide Derivatives

Crystallographic Investigations of Sulfonamide Derivatives

Single-crystal X-ray diffraction (XRD) is the primary technique for the unambiguous determination of the molecular structure of sulfonamide derivatives. mdpi.commdpi.com This method provides detailed insights into the spatial arrangement of atoms, bond lengths, and torsion angles that define the molecule's conformation.

Studies on various aromatic sulfonamides reveal that the geometry around the sulfur atom is typically a distorted tetrahedron. mdpi.commdpi.com The conformation of the sulfonamide bridge is a key structural feature. For instance, in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a related derivative, the torsion angle C(1)-N(2)-S(1)-C(9) between the two aromatic rings is -53.97(13)°, indicating a twisted conformation. mdpi.com This deviation from co-planarity is a common feature in N-phenylbenzenesulfonamides, which often adopt synclinal conformations. mdpi.com

The analysis of crystallographic data for a range of sulfonamides allows for a comparative study of their structural parameters. figshare.com Although many bond lengths and angles are similar across related structures, significant variations can be observed in key torsion angles, such as the C-S-N-C angle, which leads to different relative orientations of the phenyl rings. mdpi.com

Table 1: Selected Crystallographic Data for a Sulfonamide Derivative

This table presents crystallographic data for N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a compound structurally related to the focus of this article, illustrating typical parameters obtained from X-ray diffraction analysis. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄BrNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1239(5) |

| b (Å) | 11.2345(6) |

| c (Å) | 14.1234(7) |

| β (°) | 99.876(2) |

| Volume (ų) | 1582.04(14) |

| Z (Molecules per unit cell) | 4 |

| Torsion Angle C-N-S-C (°) | -53.97(13) |

The supramolecular structure of sulfonamides is governed by a network of intermolecular interactions that dictate how individual molecules pack together in the crystal lattice. researchgate.net Strong intermolecular hydrogen bonds and π-π stacking interactions are often the primary forces driving the crystal packing in these compounds. researchgate.netnih.gov

Due to the presence of hydrogen bond donor (N-H) and acceptor (S=O, C=O) groups, sulfonamides frequently form extensive hydrogen bond networks. mdpi.comacs.org In primary and secondary sulfonamides, the N–H···O=S interaction is a prevalent and robust hydrogen-bonding motif that often directs the formation of chains or dimers. mdpi.comresearchgate.net For example, studies on ortho-(4-tolylsulfonamido)benzamides show intermolecular hydrogen bonds of the N–H···O=S type, which link molecules into larger assemblies. mdpi.com Even in the absence of traditional N-H donors, as in N,N-disubstituted derivatives, weak C—H⋯O interactions can play a significant role in stabilizing the crystal structure. researchgate.net

Computational Approaches to Molecular Structure and Conformational Landscape

Computational chemistry provides powerful tools to complement experimental data, offering insights into the conformational preferences, electronic properties, and dynamic behavior of sulfonamide molecules.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface of sulfonamide molecules. indexcopernicus.commdpi.com These calculations can identify stable conformers (energy minima) and the transition states that connect them, providing a comprehensive picture of the molecule's conformational landscape. nih.gov

For sulfonamides, a key area of conformational analysis is the rotation around the S-N and S-C bonds. Different conformations, such as syn or anti arrangements, can be detected and their relative energies calculated. researchgate.net It has been noted that sulfonamides often crystallize in conformations that are not the calculated low-energy structure in the gas phase, highlighting the significant influence of intermolecular interactions in the solid state. acs.org DFT calculations can also model the impact of different substituents and solvent effects on conformational stability. mdpi.comnih.gov

While quantum calculations are precise, they are computationally intensive. Molecular mechanics and molecular dynamics (MD) simulations offer a less computationally demanding approach to study the structural behavior of larger systems or over longer timescales. researchgate.netnih.gov

MD simulations are particularly useful for understanding the dynamic behavior of sulfonamide derivatives. pku.edu.cn These simulations model the movement of atoms over time, providing insights into the stability of different conformations and the flexibility of the molecule. worldscientific.com In the context of drug design, MD simulations are employed to assess the stability of a sulfonamide ligand within a protein's binding site, confirming that the binding mode is maintained over the simulation trajectory. worldscientific.comnih.gov Simulations can also be used to study the aggregation behavior of sulfonamides and their interactions at interfaces, such as the adsorption onto a surface from a solution. pku.edu.cn

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of sulfonamide derivatives. Using methods like DFT with basis sets such as B3LYP/6-31G(d,p), researchers can obtain optimized molecular structures with detailed information on bond lengths, bond angles, and dihedral angles. indexcopernicus.comekb.eg

These calculations also provide access to a wealth of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. indexcopernicus.com Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. These maps are crucial for understanding and predicting sites for electrophilic and nucleophilic attack and for rationalizing intermolecular interactions. indexcopernicus.commdpi.com

Table 2: Predicted Molecular Properties from Quantum Chemical Calculations

This table shows examples of electronic properties for benzenesulfonamide (B165840) derivatives that can be predicted using DFT calculations. Such data helps in understanding the reactivity and electronic nature of the molecule. indexcopernicus.com

| Property | Predicted Value (Example) | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 eV to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~5.0 eV to 6.0 eV | Indicator of chemical stability |

| Dipole Moment | 3.0 D to 5.0 D | Measures the overall polarity of the molecule |

Biological Activities and Mechanistic Insights of 4 Acetyl N,n Dimethylbenzenesulfonamide Analogues in Vitro Studies

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition by Sulfonamide Derivatives

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.govnih.gov Their inhibitory action is primarily mediated by the binding of the deprotonated sulfonamide moiety (-SO₂NH⁻) to the Zn²⁺ ion located within the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton. The aromatic or heterocyclic part of the sulfonamide molecule further interacts with hydrophobic and hydrophilic residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity. nih.govacs.org

Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are significantly overexpressed in various cancers and play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer progression and metastasis. acs.orgnih.gov Consequently, these isoforms are attractive targets for the development of anticancer therapies.

Numerous studies have demonstrated that sulfonamide derivatives can be potent inhibitors of CA IX and CA XII. For instance, a series of isatin-bearing sulfonamides displayed nanomolar inhibitory activities against both hCA IX (Kᵢs: 6.2–64.8 nM) and hCA XII (Kᵢs: 7.1–55.6 nM). nih.gov The selectivity of these inhibitors for tumor-associated isoforms over the cytosolic "off-target" isoforms like CA I and II is a key objective in drug design to minimize side effects. nih.govnih.gov The "tail approach," which involves adding chemical moieties to the main sulfonamide scaffold, is a common strategy to achieve this selectivity by exploiting differences in the amino acid residues at the entrance of the active site cavity among different CA isoforms. acs.orgnih.gov

Fluorescent sulfonamides have also been developed as probes to specifically target and inhibit CA IX in hypoxic tumors, demonstrating the potential for both therapeutic and diagnostic applications. acs.org These specialized sulfonamides are designed to have reduced membrane permeability, allowing them to accumulate in the extracellular space of hypoxic tumor cells where CA IX is active. acs.org The inhibition of CA IX by these compounds can reverse the acidification of the tumor microenvironment. acs.org

Table 1: Inhibition of Tumor-Associated Carbonic Anhydrases by Sulfonamide Derivatives

| Compound Type | Target Isoform(s) | Inhibition Constants (Kᵢ) | Reference |

|---|---|---|---|

| Isatin-bearing sulfonamides | hCA IX, hCA XII | 6.2–64.8 nM (hCA IX), 7.1–55.6 nM (hCA XII) | nih.gov |

| Coumarin and sulfocoumarin derivatives | hCA IX, hCA XII | Low nanomolar to subnanomolar range | unifi.it |

| Fluorescent sulfonamides | CA IX | Potent inhibition leading to reversal of tumor acidification | acs.org |

| Sulfonamide-incorporated α-aminophosphonates | hCA IX, hCA XII | Kᵢ values in the nanomolar range | nih.gov |

Sulfonamide derivatives exhibit varying degrees of inhibition against different carbonic anhydrase isoforms, including cytosolic (e.g., CA I, CA II) and other membrane-bound forms (e.g., CA IV). The binding of sulfonamides to the zinc ion in the active site is a common feature, but the interactions with surrounding amino acid residues dictate the affinity and selectivity. nih.govacs.org For example, X-ray crystallography studies of a fluorescent sulfonamide in complex with hCA II revealed that the ionized sulfonamide coordinates with the Zn²⁺ ion and forms hydrogen bonds with residues Thr199 and Glu106. researchgate.net

The inhibition profiles can differ significantly between isoforms. A study on human (hCA IV) and bovine (bCA IV) membrane-associated isoforms showed that while some sulfonamides like acetazolamide (B1664987) are potent inhibitors of both, others like dorzolamide (B1670892) are much weaker inhibitors of hCA IV compared to bCA IV. researchgate.net Off-target inhibition of cytosolic isoforms like hCA I and hCA II is a common challenge. For instance, a series of sulfonamide-incorporated α-aminophosphonates showed moderate to poor inhibition of hCA I with Kᵢ values ranging from 136.9 to 7344 nM. nih.gov

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPTS) by Sulfonamides

Sulfonamides are well-known inhibitors of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.com This pathway is essential for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect. wikipedia.org Sulfonamides act as competitive inhibitors by mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). patsnap.comresearchgate.net

The inhibitory action of various diphenylsulfones and sulfonamides on DHPS from Escherichia coli has been demonstrated, with compounds like 4,4′-diaminodiphenylsulfone (DDS) and sulfadiazine (B1682646) showing competitive inhibition with Kᵢ values in the micromolar range. nih.gov Similarly, six different sulfa drugs were found to inhibit the DHPS from Plasmodium falciparum with Kᵢ values ranging from 6 to 500 μM. nih.gov The structural similarity to PABA is crucial for their inhibitory activity. patsnap.com

Other Enzyme Targets of Sulfonamide Derivatives (e.g., HIV Protease, Cysteine Protease, Cyclooxygenase, Acetylcholinesterase, Kinases)

The sulfonamide scaffold has proven to be a versatile structural motif for designing inhibitors of a wide range of enzymes beyond carbonic anhydrases and DHPS. nih.gov

HIV Protease: Certain sulfonamide-containing compounds are potent inhibitors of HIV protease, a critical enzyme for viral maturation. nih.govresearchgate.net Clinically used drugs like amprenavir (B1666020) incorporate a sulfonamide moiety that is essential for their binding and inhibitory activity, as confirmed by X-ray crystallography. nih.gov The development of sulfonamide-based HIV protease inhibitors has been a significant area of research to combat HIV. bohrium.com

Cysteine Proteases: Sulfonamide derivatives have been investigated as inhibitors of cysteine proteases, such as caspases and cathepsins. Inhibition of these enzymes has potential therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease. nih.gov

Cyclooxygenase (COX): Some sulfonamides, notably celecoxib (B62257) and valdecoxib, are known selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

Kinases: The sulfonamide group is also present in various kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is often implicated in cancer.

Sulfonamide-based compounds have been developed as inhibitors of several protein kinases. For example, a series of 6-cyclohexylmethoxy-2-arylaminopurines containing a sulfonamide moiety were synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov One compound, 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide, showed an IC₅₀ of 0.21 μM against CDK2. nih.gov

Research has also focused on Cdc2-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing. nih.gov While specific data on 4-acetyl-N,N-dimethylbenzenesulfonamide is limited in this context, the broader class of sulfonamides has been explored for CLK inhibition. Benzenesulfonamide (B165840) analogs have also been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA) family, which are potential targets for glioblastoma treatment. mdpi.com

Table 2: Other Enzyme Targets of Sulfonamide Derivatives

| Enzyme Target | Type of Inhibition/Activity | Example Compounds/Derivatives | Reference |

|---|---|---|---|

| HIV Protease | Potent inhibition | Amprenavir, Fosamprenavir | nih.govresearchgate.net |

| Cysteine Proteases (Caspases, Cathepsins) | Inhibition | Various sulfonamide derivatives | nih.gov |

| Cyclooxygenase-2 (COX-2) | Selective inhibition | Celecoxib, Valdecoxib | researchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Inhibition (IC₅₀ = 0.21 μM for one derivative) | 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | nih.gov |

| Tropomyosin receptor kinase A (TrkA) | Inhibition | Benzenesulfonamide analogs | mdpi.com |

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The antiproliferative and cytotoxic properties of benzenesulfonamide analogues have been evaluated across a variety of human cancer cell lines. These studies aim to identify compounds with potent activity against cancer cell growth and viability, forming a basis for further drug development.

Numerous studies have demonstrated the cytotoxic potential of benzenesulfonamide derivatives against the MCF-7 human breast cancer cell line. A series of novel azo-based sulfonamides showed significant activity; for instance, compounds 8h , 8i , and 8j displayed potent cytotoxicity with IC₅₀ values of 0.21 µM, 0.18 µM, and 0.19 µM, respectively. These values indicate a higher inhibitory activity than the standard chemotherapeutic drug doxorubicin, which had an IC₅₀ of 3.42 µM in the same study.

Other research has identified different effective analogues. A benzenesulfonamide-1,2,3-triazole hybrid, compound 7c , was found to inhibit proliferation in MCF-7 cells. nih.gov Similarly, a series of aryl thiazolone–benzenesulfonamides (4b–c, 4e, 4g–h ) showed significant inhibitory effects against MCF-7 cells, with IC₅₀ values ranging from 1.52 to 6.31 µM. rsc.org These compounds also demonstrated high selectivity, being 5.5 to 17.5 times more effective against breast cancer cells than normal breast cells (MCF-10A). rsc.org Further studies on thiazolidinone derivatives bearing a benzenesulfonamide scaffold also identified compounds (5b, 5c, 5e ) with high selective cytotoxicity against MCF-7 cells compared to the non-cancerous MCF-10A line.

| Compound Series | Specific Analogue | Cell Line | IC₅₀ (µM) |

| Azo-based sulfonamides | 8h | MCF-7 | 0.21 |

| Azo-based sulfonamides | 8i | MCF-7 | 0.18 |

| Azo-based sulfonamides | 8j | MCF-7 | 0.19 |

| Aryl thiazolone–benzenesulfonamides | 4e, 4g, 4h | MCF-7 | 1.52–6.31 |

| Sulfonamide-based peptidomimetics | Compounds 2-5 | PC-3 | Moderate to good |

This table presents a selection of IC₅₀ values for different benzenesulfonamide analogues against various cancer cell lines as reported in the cited literature.

The antiproliferative activity of benzenesulfonamide analogues extends to liver and colorectal cancer cells. Certain synthesized compounds exhibited promising activity against the HepG-2 (liver cancer) and HCT-116 (colorectal cancer) cell lines. nih.gov For example, one study found that compounds 11, 12, 13, 14, 17, 18, 19, 20, 21, 23, and 24 showed outstanding anticancer activity against HCT-116, with IC₅₀ values ranging from 0.1451 µM to 0.3792 µM, which was more potent than the reference drugs sorafenib (B1663141) and erlotinib. nih.gov

In another study, newly synthesized benzenesulphonohydrazones were evaluated, with compound 4 being the most cytotoxic and selective in HepG2 cells. nih.gov Additionally, aryl azide-sulfonamide hybrids were tested, and compound 10f showed potent activity against HCT-116 cells with an IC₅₀ value of 6.27 µM. researchgate.net A novel derivative of aminobenzenesulfonamide, designated 3c , was also found to have significant cytotoxic effects on HT-29 colorectal cancer cells, reducing cell viability to just 18% after 24 hours of treatment. nih.gov

| Compound Series | Specific Analogue | Cell Line | IC₅₀ (µM) |

| Benzenesulfonamide derivatives | 17 | HCT-116 | 0.1451 ± 0.01 |

| Benzenesulfonamide derivatives | 20 | HCT-116 | 0.1704 ± 0.02 |

| Benzenesulfonamide derivatives | 12 | HCT-116 | 0.1985 ± 0.02 |

| Benzenesulphonohydrazones | 4 | HepG2 | Most cytotoxic of series |

| Aryl azide-sulfonamides | 10f | HCT-116 | 6.27 |

This table summarizes the reported IC₅₀ values for various benzenesulfonamide analogues against liver and colorectal cancer cell lines.

Benzenesulfonamide analogues have also been investigated for their potential against glioblastoma (GBM), an aggressive form of brain cancer. In one study, a series of benzenesulfonamide derivatives were synthesized and tested on the U87 glioblastoma cell line. nih.govmdpi.com The compound AL106 was identified as a potential anti-GBM agent, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 58.6 µM. mdpi.comtuni.fi At a concentration of 10 µM, AL106 resulted in approximately 40% growth inhibition in U87 cells, while showing significantly less effect on non-cancerous mouse embryonic fibroblast (MEF) cells. nih.govmdpi.com This suggests a degree of selectivity for cancer cells.

Further research into quinazoline (B50416) sulfonates, which share structural similarities, also showed activity against glioblastoma. nih.gov The U-251 glioblastoma cell line was found to be susceptible to these compounds. nih.gov Another study involving the U87 cell line showed that treatment with sulfasalazine, an NF-κB inhibitor, could induce G0-G1 cell cycle arrest and apoptosis. uliege.be

| Compound | Cell Line | IC₅₀ (µM) | Notes |

| AL106 | U87 | 58.6 | Showed less toxic effect on non-cancerous cells. mdpi.comtuni.fi |

| Sulfasalazine | U87, LN18 | Not specified | Induced G0-G1 cell cycle arrest and apoptosis. uliege.be |

This table highlights the effects of specific benzenesulfonamide analogues on glioblastoma cell lines.

The anticancer activity of benzenesulfonamide analogues is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. A novel aminobenzenesulfonamide derivative, 3c , was shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). nih.gov Similarly, aryl azide-sulfonamide hybrid 10f was found to boost both early and late apoptosis in HCT116 cells. researchgate.net

Cell cycle arrest is another key mechanism. Indisulam (E7070 ), a bisulfonamide compound, is known to cause cell cycle arrest in the G1 phase. nih.gov A different 2,4-dinitrobenzenesulfonamide (B1250028) derivative, S1 , induced cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. ualberta.caualberta.ca Quinazoline sulfonates BS1 and BS4 also caused significant cell cycle arrest in the G2/M phase in both K562 and U-251 glioblastoma cells. nih.gov In colon cancer cells, treatment with the aryl azide-sulfonamide 10f led to cell cycle arrest in the G2/M phase. researchgate.net Furthermore, a study on thiazolidinone derivatives bearing a benzenesulfonamide scaffold found that the most active compounds induced an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.

Antimicrobial and Antifungal Investigations (In Vitro)

In addition to their anticancer properties, benzenesulfonamide derivatives have been evaluated for their ability to inhibit the growth of microbial pathogens.

The foundational mechanism of action for sulfonamide antibiotics is their role as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis. drugbank.comnih.gov Without folic acid, bacteria cannot replicate. drugbank.com This broad-spectrum bacteriostatic action is effective against many Gram-positive and Gram-negative organisms. drugbank.com

In vitro studies of novel benzenesulfonamide derivatives have confirmed this broad spectrum of activity, with observed zones of inhibition ranging from 10–32 mm against various microorganisms. niscpr.res.in Certain benzenesulfonamide derivatives bearing oxadiazole rings with electron-withdrawing groups (e.g., chloro, nitro) showed good antibacterial effect against Escherichia coli (Gram-negative). researchgate.net In contrast, derivatives with electron-donating groups like phenoxy demonstrated good activity against Pseudomonas aeruginosa (Gram-negative). researchgate.net Another study highlighted new aryl thiazolone–benzenesulfonamides, where analogues 4e, 4g, and 4h exhibited significant inhibition against the Gram-positive bacterium Staphylococcus aureus. rsc.org

Antifungal Properties of Sulfonamide Analogues

Sulfonamide derivatives have demonstrated a broad spectrum of biological activities, including notable antifungal properties. researchgate.net Research has explored various analogues, revealing their potential against clinically relevant fungal pathogens. Arylsulfonamide-based compounds, for instance, have been identified as effective fungistatic and fungicidal agents against species such as Candida albicans and Candida glabrata. nih.gov

A study focused on arylsulfonamide derivatives identified N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide as a hit compound with fungistatic potential against several Candida species. nih.gov Further modifications led to the development of amine derivatives with fungicidal effects, particularly against Candida glabrata. nih.gov Similarly, novel matrine (B1676216) derivatives incorporating a benzene (B151609) sulfonamide moiety have shown exceptional inhibitory activity against Candida albicans, with one compound exhibiting a minimum inhibitory concentration (MIC) significantly lower than the clinical antibiotic fluconazole. nih.gov Another study screened a series of sulfonamide-derived chromones, which also showed significant activity against a variety of fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov

The table below summarizes the antifungal activity of selected sulfonamide analogues against Candida albicans.

| Compound Type | Specific Analogue | Target Organism | Observed Activity (MIC) | Source |

|---|---|---|---|---|

| Matrine-hydroxamic acid derivative with benzene sulfonamide | Compound 10g | Candida albicans | 0.062 mg/mL | nih.gov |

| Fluconazole (Reference Drug) | - | Candida albicans | 8.590 mg/mL | nih.gov |

| Sulfonamide-derived chromones | Compounds 1-5 | Candida albicans | Significant Activity | nih.gov |

Antibiofilm Activity of Sulfonamide Derivatives

Beyond direct antifungal action, certain sulfonamide derivatives have demonstrated efficacy in combating microbial biofilms, which are a key factor in antimicrobial resistance. nih.gov C-glycosidic inhibitors of the Pseudomonas aeruginosa lectin LecB, which incorporate sulfonamide groups, have proven to be potent in inhibiting the formation of bacterial biofilms. nih.gov

In a detailed structure-activity relationship study, sulfonamides generally showed higher inhibition of biofilm formation compared to their carboxamide counterparts. nih.gov Specific derivatives, such as dimethylthiophene and phenylacetylene-bearing thiophene (B33073) sulfonamides, exhibited strong inhibition of biofilm formation by P. aeruginosa. nih.gov Furthermore, mechanistic studies of novel matrine-hydroxamic acid derivatives containing a benzene sulfonamide indicated that these compounds act by both preventing the formation of biofilms and disrupting pre-existing ones. nih.gov

Antiviral Activity (In Vitro)

The therapeutic potential of sulfonamide analogues extends to antiviral applications, with particular activity noted against human cytomegalovirus (HCMV). researchgate.net HCMV is a significant cause of morbidity and mortality in immunocompromised individuals, and the development of novel inhibitors is a critical area of research. scispace.com

Specific Antiviral Targets and Mechanisms (e.g., Human Cytomegalovirus)

In vitro studies have identified several sulfonamide-containing compounds that effectively inhibit HCMV replication. One prominent example is BAY 38-4766, a non-nucleosidic inhibitor that is highly selective for cytomegaloviruses. nih.gov This compound and its analogues act at a late stage of the viral replication cycle, specifically targeting the process of viral DNA cleavage and packaging. nih.gov Mechanistic studies revealed that resistance to BAY 38-4766 is associated with mutations in the viral proteins UL89 and UL104, which are essential components of the viral terminase complex responsible for processing viral DNA. nih.gov This mechanism is distinct from that of established anti-HCMV drugs like ganciclovir (B1264), which target the viral DNA polymerase. nih.gov

Other research has focused on different sulfonamide scaffolds. A series of 4-iminohydantoin sulfamide (B24259) derivatives were evaluated for their activity against HCMV. researchgate.net Several of these compounds, particularly those with aliphatic cyclic amine moieties, showed antiviral activity against a wild-type laboratory strain of HCMV (AD169) at levels comparable to ganciclovir. researchgate.net Notably, two of these compounds demonstrated higher potency than ganciclovir against a ganciclovir-resistant HCMV isolate, indicating their potential to overcome existing resistance mechanisms. researchgate.net

The table below presents the in vitro anti-HCMV activity of selected sulfonamide analogues.

| Compound Class | HCMV Strain | EC50 (µM) | Source |

|---|---|---|---|

| 4-iminohydantoin sulfamide derivative 1 | AD169 (wild-type) | 0.15 - 0.95 | researchgate.net |

| 4-iminohydantoin sulfamide derivative 2 | GDGRK17 (ganciclovir-resistant) | 0.13 | researchgate.net |

| Ganciclovir (Reference Drug) | AD169 (wild-type) | 0.39 | researchgate.net |

| Ganciclovir (Reference Drug) | GDGRK17 (ganciclovir-resistant) | 13.44 | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between the chemical structure of sulfonamide analogues and their biological activity is crucial for designing more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Activity and Selectivity

SAR studies have provided valuable insights into how modifications to the sulfonamide scaffold influence biological effects.

For Antibiofilm Activity: In C-glycosidic inhibitors of LecB, substitutions on the thiophene sulfonamide portion were found to increase binding affinity through interactions with a lipophilic protein patch, enhancing antibiofilm potency. nih.gov

For Antifungal Activity: In the development of arylsulfonamide antifungals, converting a carboxamide group to an amine derivative and its hydrochloride salt led to a shift from fungistatic to fungicidal potential against C. glabrata. nih.gov

For Cytotoxic Activity: In a series of epipodophyllotoxin (B191179) derivatives, analogues bearing an aromatic ring on the 4β-sulfonamide substituent were generally less cytotoxic than the parent drug. nih.gov In contrast, derivatives containing an aliphatic side chain or certain amino-sulfonamide groups exhibited increased cytotoxicity compared to the reference compound etoposide. nih.gov

For Anticholinesterase Activity: The introduction of a 5-styryl arm onto a 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in a significant increase in anticholinesterase activity. mdpi.com

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

The biological activity of sulfonamide derivatives is dictated by key structural features, known as pharmacophoric elements. The sulfonamide moiety itself is a critical pharmacophore. nih.gov Its tetrahedral geometry allows its oxygen atoms to act as hydrogen bond acceptors, which is a more versatile interaction than that offered by planar amide analogues. mdpi.com

Key pharmacophoric features identified in various studies include:

A p-substituted phenyl sulfonamide scaffold: This is a common structural feature in many biologically active sulfonamides. nih.gov

A nitrogen-containing spacer: This element, attached to the sulfonamide group, plays a role in orienting the molecule for interaction with its biological target. nih.gov

The Phenylsulfonyl Group: A 3D-QSAR analysis of matrine-based antifungal agents identified the phenylsulfonyl group as being crucial for activity. nih.gov

The NH-CO Group: In a study of sulfonamide derivatives as antidiabetic agents, compounds containing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, which includes an amide (NH-CO) linker, were more active than those without it. researchgate.net This suggests the amide group may be an important hydrogen bonding element for target interaction. researchgate.net

Correlation between Structural Features and Enzyme Inhibition Selectivity

The selectivity of this compound analogues for specific enzyme isoforms is intrinsically linked to their molecular architecture. The benzenesulfonamide moiety is a critical pharmacophore, primarily responsible for the inhibitory action against metalloenzymes like carbonic anhydrases (CAs). The potency and selectivity of these inhibitors are largely governed by the electronic properties of the sulfonamide group (-SO₂NH₂), which are modulated by the nature and position of substituents on the benzene ring.

Structure-activity relationship (SAR) studies reveal that the core sulfonamide group is the primary zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion within the enzyme's active site. The orientation and interactions of the rest of the molecule within the active site cleft determine the selectivity for different isoforms. For instance, in the context of carbonic anhydrase inhibition, selectivity between the cytosolic isoform hCA II and the tumor-associated transmembrane isoform hCA IX can be achieved by exploiting subtle differences in their active site residues.

Studies on benzenesulfonamide derivatives containing a thiazolidinone moiety have shown that a rigid and extended conformation can interact with key residues like Val130 in the active site of CA IX, a feature not as favorable for the corresponding Phe130 residue in CA II, potentially enhancing selectivity. nih.gov Furthermore, the introduction of bulky or heterocyclic substituents on the benzenesulfonamide scaffold can increase steric hindrance, which in turn influences inhibitory activity. researchgate.net For example, research has demonstrated that substituents at the ortho or meta positions on the benzene ring can lead to better inhibitory activity against certain CA isoforms compared to those at the para position. researchgate.net

The topological polar surface area (TPSA) has also been used as a predictive measure for selectivity. For carbohydrate-based benzenesulfonamide derivatives, TPSA value predictions have been highlighted as a tool to assess selectivity for membrane-associated CAs, such as CA IX, over cytosolic forms. nih.govmdpi.com

Molecular Docking and Computational Target Identification

Computational methods, including molecular docking and in silico screening, are indispensable tools for understanding the biological activities of this compound analogues at a molecular level. These techniques provide insights into binding mechanisms and help identify potential new biological targets.

Molecular docking studies have been extensively used to predict the binding modes of benzenesulfonamide analogues within the active site of various enzymes, most notably human carbonic anhydrase IX (hCA IX), a validated anticancer target. nih.gov These simulations reveal that the primary interaction is the coordination of the sulfonamide group's nitrogen atom with the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov

Beyond this critical zinc-binding interaction, the stability of the enzyme-inhibitor complex is reinforced by a network of hydrogen bonds and hydrophobic interactions. For instance, docking studies of N-substituted-β-D-glucosamine derivatives incorporating a benzenesulfonamide tail into the hCA IX active site (PDB: 5FL4) predicted hydrogen bonding between the sulfonyl (-SO₂) group and the side chain of Threonine 200 (Thr200). nih.govnih.gov The remainder of the inhibitor molecule typically occupies a bipartite space within the active site, composed of hydrophilic and hydrophobic regions. The specific interactions formed in these regions are crucial for determining the inhibitor's potency.

The table below summarizes molecular docking results for a series of benzenesulfonamide-thiazolidinone derivatives against hCA IX, illustrating the correlation between the predicted binding energy and the observed inhibitory activity (IC₅₀).

| Compound | Docking Score (kcal/mol) | hCA IX IC₅₀ (μM) |

|---|---|---|

| Compound 2 | -7.65 | 0.081 |

| Compound 4 | -7.98 | 0.065 |

| Compound 7 | -8.62 | 0.029 |

| Compound 11 | -8.12 | 0.053 |

| Acetazolamide (Standard) | -6.89 | 0.025 |

Data derived from studies on benzenesulfonamide-thiazolidinone derivatives. nih.govresearchgate.net

In silico screening allows for the rapid computational evaluation of a compound library against a panel of biological targets to identify potential new activities. While this compound and its close analogues are primarily studied as carbonic anhydrase inhibitors, their structural features could make them suitable candidates for screening against other enzyme families, such as protein kinases.

Discoidin Domain Receptor 1 (DDR1): DDR1 is a receptor tyrosine kinase implicated in fibrosis and cancer. nih.gov Pharmacophore models for DDR1 inhibitors typically include key features such as hydrogen-bond acceptors, hydrogen-bond donors, and aromatic rings. mdpi.com A virtual screening workflow for benzenesulfonamide analogues against DDR1 would involve:

Pharmacophore Mapping: Assessing the ability of the compounds to spatially align with the established DDR1 inhibitor pharmacophore. The sulfonamide group and the acetyl group's carbonyl oxygen could act as hydrogen bond acceptors, while the benzene ring provides an aromatic feature.

Molecular Docking: Docking the candidate molecules into the ATP-binding site of the DDR1 kinase domain to predict binding affinity and key interactions, such as hydrogen bonds with the hinge region of the enzyme. researchgate.net

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding energies and interaction profiles to identify the most promising hits for further experimental validation.

REarranged during Transfection (RET) Protein: The RET proto-oncogene encodes another receptor tyrosine kinase that is a driver in several cancers. nih.gov Highly selective RET inhibitors have been developed that exploit a specific, small cryptic pocket adjacent to the catalytic lysine, known as the post-lysine pocket. nih.gov An in silico screening campaign of benzenesulfonamide analogues against RET would focus on:

Structural Filtering: Selecting analogues with appropriate size and conformational flexibility to potentially access and occupy the RET active site and the adjacent post-lysine pocket.

Docking into the RET Kinase Domain: Performing molecular docking using a high-resolution crystal structure of the RET kinase domain (e.g., PDB: 2IVU) to evaluate binding modes. nih.gov The analysis would focus on whether the compounds can form interactions that mimic those of known selective inhibitors.

Interaction Analysis: Specifically examining for potential interactions with key residues defining the post-lysine pocket (K758, L760, E768, L772) to predict potential selectivity. nih.gov

Through these computational approaches, the therapeutic potential of the benzenesulfonamide scaffold can be explored beyond its established role, uncovering novel biological targets and pathways.

Understanding the detailed profile of interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. mdpi.com For this compound analogues, computational studies provide an atom-level view of the binding events that lead to enzyme inhibition.

The primary mechanism for carbonic anhydrase inhibition is the direct binding of the deprotonated sulfonamide (SO₂NH⁻) to the Zn²⁺ cofactor, displacing a water molecule or hydroxide ion essential for the catalytic cycle. This interaction is the cornerstone of their inhibitory effect. Ligand-protein interaction profiling, derived from docking simulations, visualizes the supplementary non-covalent forces that stabilize the complex. mdpi.com

Key interactions for benzenesulfonamide analogues in the hCA IX active site include:

Coordination Bond: The sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion. nih.gov

Hydrogen Bonds: The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, frequently interacting with the backbone amide of Thr200. nih.gov This interaction helps to properly orient the sulfonamide moiety for optimal zinc coordination.

Water-Mediated Bonds: In some cases, bridging water molecules can mediate hydrogen bonds between the inhibitor and more distant residues, further stabilizing the bound conformation.

By analyzing these interaction profiles, researchers can rationalize the observed SAR and design new analogues with improved potency and selectivity. For example, modifying substituents on the benzene ring can optimize hydrophobic contacts or introduce new hydrogen bonding opportunities, thereby enhancing the ligand's affinity for the target enzyme.

Future Directions and Research Perspectives

Rational Design of Novel 4-acetyl-N,N-dimethylbenzenesulfonamide Analogues with Enhanced Bioactivity Profiles

Rational drug design aims to optimize the therapeutic properties of a lead compound through systematic structural modifications based on an understanding of its biological target. nih.gov The this compound structure offers several key positions for chemical modification to enhance bioactivity and selectivity. Structure-activity relationship (SAR) studies on similar benzenesulfonamide (B165840) scaffolds have shown that modifications at various positions can dramatically influence potency and target specificity. nih.govnih.gov

For instance, in the development of inhibitors for 12-lipoxygenase (12-LOX), an enzyme implicated in diabetes and thrombosis, SAR studies of a 4-aminobenzenesulfonamide scaffold revealed critical insights. nih.govacs.org Replacing a key hydroxyl group with other functionalities or altering substituents on the phenyl ring led to significant changes in inhibitory activity. acs.org Similarly, modifying the linker between the benzenesulfonamide core and other aromatic moieties has been shown to be crucial for activity against carbonic anhydrases (CAs), where the rigidity of the linker can directly impact the strength of inhibition. tandfonline.com

Applying these principles to this compound, medicinal chemists can:

Modify the acetyl group: This group can be altered to other functionalities to explore different interactions within a target's binding pocket.

Vary the N,N-dimethyl substitution: Replacing the dimethyl groups with other alkyl or cyclic amines can influence solubility, cell permeability, and binding affinity.

Substitute the benzene (B151609) ring: Adding various substituents (e.g., halogens, alkoxy groups) to the aromatic ring can modulate the electronic properties and steric profile of the molecule, leading to improved target engagement. acs.org

The introduction of polar groups, such as the sulfonamide moiety itself, can be a strategy to improve the druglikeness and pharmacokinetic properties of natural products or other bioactive scaffolds. acs.org This rational approach, guided by SAR data, allows for the fine-tuning of molecular properties to create analogues with superior potency, selectivity, and metabolic stability. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights from Benzenesulfonamide Analogues This table is generated based on findings for related benzenesulfonamide scaffolds to illustrate design principles applicable to this compound.

| Scaffold Modification Area | Example Modification | Observed Effect on Bioactivity (Example Target) | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Addition of 4-bromo or 4-chloro groups | Improved inhibitory activity against 12-lipoxygenase (12-LOX). | acs.org |

| Phenyl Ring Substitution | Addition of 4-methoxy group | Reduced inhibitory activity against 12-LOX. | acs.org |

| N-Sulfonamide Linker | Incorporation of a rigid urea (B33335) linker | Stronger inhibition of Vibrio cholerae carbonic anhydrases. | tandfonline.com |

| Bioisosteric Replacement | Replacing a phenyl group with a thiophene (B33073) | Over 10-fold improvement in potency against 12-LOX. | acs.org |

Exploration of New Biological Targets and Pathways for Sulfonamide Derivatives

Historically, sulfonamides were celebrated as the first class of effective antibacterial agents, targeting dihydropteroate (B1496061) synthase in the folate biosynthetic pathway. tandfonline.com However, the therapeutic potential of this chemical class extends far beyond antimicrobial applications. sci-hub.seresearchgate.netnih.gov The structural versatility of sulfonamides makes them excellent candidates for developing agents that act on a wide array of biological targets, a concept central to the field of polypharmacology. researchgate.netnih.gov

Recent research has identified sulfonamide derivatives as potent inhibitors, agonists, or antagonists for numerous targets involved in complex diseases:

Anticancer Agents: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and tumor progression. ijpsonline.com Other derivatives have shown activity against various cancer cell lines, including breast, lung, and prostate cancer, by targeting receptors like FGFR2 kinase. chemmethod.combenthamdirect.com

Antidiabetic Agents: Certain sulfonamide derivatives have been designed as multi-target antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.govresearchgate.net

Anti-inflammatory Agents: The sulfonamide scaffold is present in selective COX-2 inhibitors used to treat inflammation. ijpsonline.com Additionally, derivatives have been developed as potent inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammatory signaling pathways. nih.gov

Antiviral and Antifungal Agents: The utility of sulfonamides continues in infectious disease research, with derivatives being explored for antiviral and antifungal properties. sci-hub.seresearchgate.net

Central Nervous System (CNS) Disorders: The sulfonamide moiety has been incorporated into molecules targeting CNS diseases, acting on various enzymes and receptors. sci-hub.se For example, benzenesulfonamide derivatives have been identified as potent inhibitors of the TRPV4 ion channel, a target for treating acute lung injury. nih.gov

The ability of the sulfonamide scaffold to interact with such a diverse range of biological targets makes it a highly valuable starting point for drug discovery programs aimed at complex, multi-factorial diseases. sci-hub.senih.gov

Advanced Computational Modeling for Mechanism Elucidation and De Novo Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov For sulfonamide derivatives, computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are particularly valuable. nih.govnih.govnanobioletters.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmedwinpublishers.com By analyzing various physicochemical descriptors, QSAR can predict the activity of newly designed sulfonamide analogues before they are synthesized, saving significant time and resources. nanobioletters.comresearchgate.net These models help identify key structural features—such as specific electronic or steric properties—that are critical for potency, guiding the rational design process. nanobioletters.commedwinpublishers.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. rjb.ro For sulfonamide derivatives, docking studies have been used to visualize binding modes within the active sites of targets like carbonic anhydrases, penicillin-binding proteins, and various kinases. tandfonline.comchemmethod.comrjb.ro These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for a compound's inhibitory activity, providing a structural basis for SAR observations. chemmethod.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. For sulfonamide-based inhibitors, MD can assess the stability of the binding pose predicted by docking and can help understand how the flexibility of both the ligand and the protein influences the interaction. nih.gov

These computational tools not only help in understanding the mechanism of action of existing compounds but also enable the de novo design of novel molecules with potentially superior properties. nih.gov

Integration of Synthetic Chemistry with High-Throughput Biological Screening Techniques

The discovery of novel bioactive molecules increasingly relies on the synergy between synthetic chemistry and high-throughput screening (HTS). HTS allows for the rapid, automated testing of tens of thousands of compounds against a specific biological target, a process that would take months or years to complete manually. github.io

This paradigm is highly applicable to the development of sulfonamide-based therapeutics. By leveraging modern synthetic methods, chemists can create large, diverse libraries of this compound analogues. These libraries can be designed to systematically explore the chemical space around the core scaffold by varying substituents at multiple positions.

The integration process involves several key steps:

Library Synthesis: Application of parallel or combinatorial synthesis techniques to efficiently produce hundreds or thousands of distinct sulfonamide derivatives.

HTS Assay Development: Creation of a robust and miniaturized biological assay suitable for automated screening. A recent example is the development of a multiplexed HTS assay to screen for inhibitors of the Werner syndrome protein (WRN), which successfully identified a novel class of sulfonamide inhibitors. nih.gov

Screening and Hit Identification: The synthesized library is screened to identify "hits"—compounds that show activity against the target. nih.gov

Hit-to-Lead Optimization: The most promising hits are then resynthesized and further optimized using the rational design principles and computational tools described in the previous sections to improve their potency, selectivity, and drug-like properties.

This iterative cycle of synthesis, screening, and optimization significantly accelerates the early stages of drug discovery, enabling the rapid identification of promising lead compounds from large chemical libraries. nih.govnih.gov

Development of Sustainable and Scalable Synthetic Methodologies for Sulfonamide Production

As the pharmaceutical industry places greater emphasis on environmental responsibility, the development of "green" and sustainable synthetic methods has become a priority. tandfonline.com Traditional methods for synthesizing sulfonamides often rely on harsh reagents and organic solvents that are difficult to remove and environmentally hazardous. researchgate.net

Recent innovations in chemical synthesis have led to more sustainable approaches for producing sulfonamides:

Green Solvents: Researchers have developed methods that use water or ethanol (B145695) as the reaction solvent, which are environmentally benign alternatives to chlorinated solvents like dichloromethane. researchgate.netrsc.orgresearchgate.net

Catalyst-Free and Mild Conditions: Efficient protocols have been established that proceed under mild conditions and without the need for metal catalysts, reducing potential product contamination. researchgate.net

One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve efficiency by reducing the need for intermediate purification steps, thereby saving energy and minimizing waste. acs.org

Alternative Reagents: The use of stable and less toxic starting materials, such as sodium sulfinate instead of highly reactive sulfonyl chlorides, contributes to a safer and more sustainable process. researchgate.net

Beyond sustainability, scalability is crucial for the viable production of any pharmaceutical agent. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a large batch, offers significant advantages for scalable production. mdpi.comresearchgate.net This approach allows for better control over reaction parameters, improved safety when handling hazardous reagents like chlorosulfonic acid, and higher spacetime yields compared to traditional batch processes. mdpi.com The development of automated continuous synthesis systems for key intermediates like aryl sulfonyl chlorides represents a major step towards the efficient and scalable production of sulfonamide-based drugs. mdpi.comresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Sulfonamides

| Parameter | Traditional Synthesis | Sustainable/Green Synthesis | Reference |

|---|---|---|---|

| Solvents | Dichloromethane, DMF, DMSO | Water, Ethanol, Glycerol | researchgate.netrsc.org |

| Reagents | Often requires excess organic base | Uses equimolar reagents; omits organic bases | rsc.org |

| Workup/Purification | Often requires extraction and chromatography | Simple filtration of the product | researchgate.netrsc.org |

| Efficiency | Multi-step with intermediate isolation | One-pot procedures are common | acs.org |

| Scalability | Batch processing has limitations | Amenable to continuous flow chemistry for improved spacetime yield | mdpi.comresearchgate.net |

Q & A

Q. Basic

- 1H/13C NMR : Acetyl CH3 resonates at δ ~2.5 ppm; N(CH3)2 protons appear at δ ~3.0 ppm.

- IR Spectroscopy : S=O stretches (1350–1300 cm⁻¹) and C=O (1680 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Resolves spatial conformation (e.g., monoclinic P21/c space group) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 256.2 validates molecular weight .

How do electronic effects of the acetyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The electron-withdrawing acetyl group activates the sulfonamide’s para position for nucleophilic aromatic substitution (SNAr). Hammett studies (σ = +0.52) correlate with accelerated reactivity, achieving >80% substitution with amines at 100°C. Kinetic isotope effects (KIE ≈ 1.2) suggest a concerted mechanism .

What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved methodologically?

Advanced

Discrepancies in antimicrobial IC50 values (e.g., 5–50 μM against E. coli) arise from assay variations:

- Broth microdilution vs. agar diffusion affects bioavailability.

- Standardization : Follow CLSI guidelines and use isogenic mutant strains to isolate target effects.

- QSAR Validation : Incorporate logP and polar surface area descriptors to refine activity predictions .

What are the solubility and stability profiles of this compound under varying pH conditions?

Q. Basic

- Solubility : <0.1 mg/mL in water (pH 7), increasing to 15 mg/mL at pH 3 (protonated sulfonamide).

- Stability : <5% degradation over 6 months at -20°C (dark, anhydrous conditions). Accelerated stability testing (40°C/75% RH) shows hydrolysis of the acetyl group after 30 days .

How can QSAR models be developed to predict the bioactivity of this compound analogs?

Q. Advanced

- Descriptors : DFT-calculated HOMO (-8.2 eV), LUMO (-1.5 eV), and dipole moments (4.3 D).

- Dataset : 30 derivatives analyzed via MLR, achieving R² = 0.85 for antifungal activity.

- Validation : Leave-one-out cross-validation (q² = 0.72) confirms predictive robustness .

What strategies are effective in crystallizing this compound for X-ray diffraction studies?

Q. Advanced

- Slow Evaporation : DMF/water (7:3 v/v) at 4°C yields monoclinic crystals (P21/c).

- Anti-Solvent Diffusion : Ethyl acetate into DMSO solutions (1:5 ratio) produces diffraction-quality crystals.

- Critical Parameters : Supersaturation control (<0.5 mg/mL/day) and microcrystal seeding .

How does the sulfonamide moiety impact the compound’s pharmacokinetic properties in preclinical models?

Q. Advanced

- Permeability : Caco-2 assays show moderate permeability (Papp = 12 × 10⁻⁶ cm/s).

- Metabolism : Cytochrome P450 (CYP3A4) mediates N-demethylation (t½ = 3.2 h in liver microsomes).

- Protein Binding : 85% binding to albumin reduces free plasma concentration .

What computational methods are suitable for studying the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina predicts binding to E. coli dihydropteroate synthase (ΔG = -9.2 kcal/mol).

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Thr121 and Arg63 .

How can conflicting spectral data (e.g., NMR shifts) from different solvent systems be reconciled?

Q. Advanced

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。